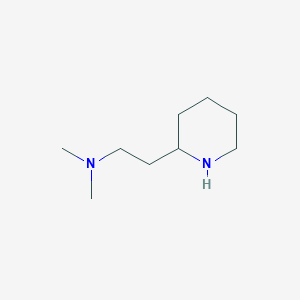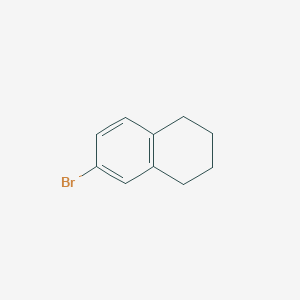
6-Bromo-1,2,3,4-tetrahydronaphthalene
Descripción general
Descripción
Synthesis Analysis
The synthesis of "6-Bromo-1,2,3,4-tetrahydronaphthalene" and related compounds can involve several strategies, including rhodium-catalyzed cycloaddition reactions. For instance, a formal [2 + 2 + 2] cycloaddition of a 1,6-enyne with 2-bromophenylboronic acid has been realized to construct multi-substituted dihydronaphthalene scaffolds, demonstrating the versatility of transition metal-catalyzed reactions in synthesizing complex brominated naphthalene derivatives (Xianjie Fang et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to "6-Bromo-1,2,3,4-tetrahydronaphthalene" has been elucidated through various techniques, including X-ray crystallography. For example, the molecular structure of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 has been detailed, providing insights into the bonding and configuration of such compounds, which are crucial for understanding their reactivity and properties (Tae-Young Lee et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
6-Bromo-1,2,3,4-tetrahydronaphthalene has been utilized in the synthesis of various chiral compounds. For instance, it has been involved in the creation of chiral oxirans like naphthalene 1,2-oxide and anthracene 1,2-oxide, obtained in high optical purity. The absolute stereochemistry and optical purity of these epoxides were determined through methods including NMR analysis and correlation with alcohols of known configuration (Akhtar, Boyd, & Hamilton, 1979).
Chemical Reactions and Compounds Synthesis
The compound has been used as a starting material in several chemical reactions. For example, its derivatives have undergone electrocyclic ring closure when heated in solution, leading to the synthesis of polycyclic hydrocarbons (Gilchrist & Summersell, 1988). Additionally, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, synthesized from naphthalene, has been used as a chiral auxiliary in Reformatsky-type reactions (Orsini, Sello, Manzo, & Lucci, 2005).
Quantum Chemical Studies
Quantum chemical studies have been performed on derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalene to understand the regioselectivity of bromination at various positions. These studies have substantiated the reaction patterns and have been validated experimentally (Pankratov, Fedotova, Barabanova, Alyonkina, & Eliseev, 2004).
Green Chemistry and Computational Studies
Recently, there has been a focus on using environmentally friendly methods in the synthesis of compounds derived from 6-Bromo-1,2,3,4-tetrahydronaphthalene. A notable study demonstrated the construction of multi-functionalized benzenes using an eco-friendly grinding technique. This approach aligns with the principles of green chemistry and included computational studies to evaluate the properties of the synthesized compounds (Damera & Pagadala, 2023).
Safety And Hazards
Propiedades
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTQYWLWRFMSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306100 | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
6134-56-1 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6134-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 174090 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006134561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6134-56-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

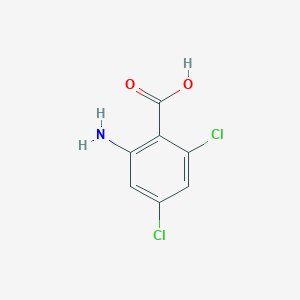


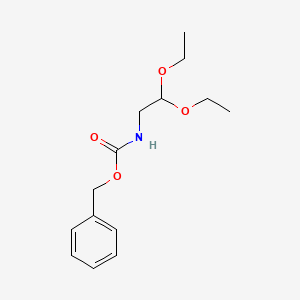

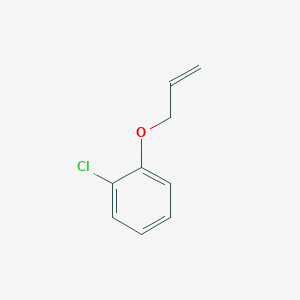



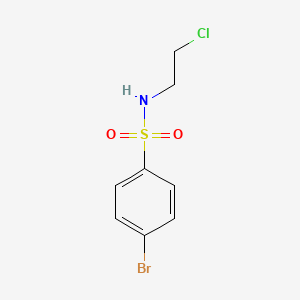

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)
